4-(1,3-Dioxolan-2-yl)benzonitrile

説明

Significance of Aryl Nitriles in Modern Organic Chemistry Research

Aryl nitriles, which are organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of considerable interest to synthetic chemists. fiveable.mecolab.ws Their importance stems from the versatile reactivity of the nitrile group, which serves as a precursor to a wide array of other functional groups, including amines, carboxylic acids, amides, and aldehydes. numberanalytics.comnumberanalytics.com This versatility makes them crucial intermediates in the synthesis of highly functionalized molecules, heterocyclic compounds, and complex natural products. colab.wsnumberanalytics.com

The synthesis of aryl nitriles has seen significant advances, making them readily accessible building blocks. colab.ws Beyond their role as synthetic intermediates, the nitrile group's unique electronic properties and its ability to act as a hydrogen-bond acceptor have been exploited in materials science and supramolecular chemistry. nih.gov Research has shown that aryl nitriles can play a dual role as both a modifiable functional group and a director of self-assembly in the solid state. nih.gov Furthermore, the benzonitrile (B105546) fragment is a common feature in many pharmaceutical compounds, including FDA-approved drugs, highlighting its relevance in medicinal chemistry. nih.gov

The diverse reactivity of the nitrile functional group is summarized in the table below.

| Reaction Type | Product Functional Group |

| Hydrolysis | Carboxylic Acid or Amide numberanalytics.com |

| Reduction | Primary Amine or Aldehyde numberanalytics.com |

| Nucleophilic Addition | Various, e.g., Ketones (via Grignard reagents) fiveable.me |

| Cycloaddition | Heterocycles (e.g., Tetrazoles via "click" chemistry) nih.gov |

Role of 1,3-Dioxolanes as Functional Group Modifiers and Protecting Groups in Synthetic Strategy

The 1,3-dioxolane (B20135) group is a five-membered cyclic acetal (B89532), typically formed by the reaction of a carbonyl compound (an aldehyde or ketone) with ethylene (B1197577) glycol under acidic conditions. organic-chemistry.orgchemicalbook.com In synthetic organic chemistry, its primary role is to serve as a robust protecting group for the carbonyl functionality. wikipedia.org

Protection is a critical strategy in multi-step synthesis, where a reactive functional group must be temporarily masked to prevent it from interfering with reactions occurring elsewhere in the molecule. Cyclic acetals like 1,3-dioxolanes are advantageous because they are stable against a wide range of reagents, including nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org This stability allows for broad chemical transformations on other parts of the molecule. wikipedia.org

The protection process is reversible. Deprotection is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl group. organic-chemistry.org This controlled installation and removal make dioxolanes an effective tool for modifying the reactivity of a molecule during a synthetic sequence. wikipedia.org

| Process | Reagents | Purpose |

| Protection (Acetalization) | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) organic-chemistry.orgchemicalbook.com | To mask a carbonyl group from unwanted reactions. wikipedia.org |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl) or acid-catalyzed transacetalization organic-chemistry.org | To restore the carbonyl group after other synthetic steps are complete. |

Structural Features and their Implications for Chemical Research

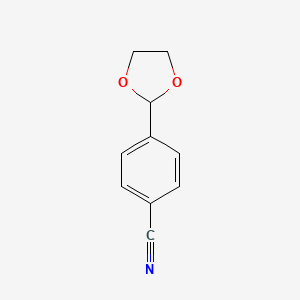

The structure of 4-(1,3-Dioxolan-2-yl)benzonitrile consists of a central benzene (B151609) ring substituted at the 1- and 4-positions by a nitrile group and a 1,3-dioxolane group, respectively. The dioxolane moiety is the protected form of an aldehyde group. Therefore, this compound is a stable precursor to 4-formylbenzonitrile, an important aromatic dialdehyde (B1249045) derivative.

This bifunctional nature has significant implications for chemical research. It allows chemists to perform selective reactions on the aromatic ring or the nitrile group while the reactive aldehyde functionality remains masked. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine without affecting the protected aldehyde. Subsequently, the dioxolane can be hydrolyzed under acidic conditions to reveal the aldehyde, enabling further reactions like reductive amination or Wittig olefination. This built-in functional group tolerance makes this compound a versatile and strategic building block for constructing complex molecules with precise architectures.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉NO₂ nih.gov |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 66739-89-7 sigmaaldrich.com |

| Appearance | Solid |

Overview of Research Trajectories for Related Benzonitrile and Dioxolane Derivatives

Research involving derivatives of both benzonitriles and dioxolanes is diverse and expanding into multiple fields. Benzonitrile derivatives are central to the development of new materials and host-guest chemical systems. For example, benzonitrile-containing molecules are explored for their liquid crystal properties and are used as key components in supramolecular macrocycles designed for molecular recognition. nih.govtcichemicals.com The precise recognition of various benzonitrile derivatives by specifically designed host molecules highlights their importance in developing advanced sensors and in the structural determination of complex molecules like pharmaceuticals. nih.gov

Similarly, research on dioxolane derivatives extends beyond their use as simple protecting groups. Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, have proven to be valuable in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds. mdpi.com In polymer chemistry, 1,3-dioxolan-4-ones are being investigated as monomers for the synthesis of biodegradable polyesters, such as polylactic acid (PLA), offering a route to sustainable materials. mdpi.comresearchgate.net The ability to create functional polymers by exploiting the ring-opening polymerization of these monomers demonstrates a modern application of dioxolane chemistry. mdpi.com The synthesis of complex molecules containing both dioxolane and other functional groups, such as boronic esters, further illustrates their utility as building blocks for targeted applications in materials and medicinal chemistry. ncats.io

Structure

3D Structure

特性

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXQCWAXQJVTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380923 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66739-89-7 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 4 1,3 Dioxolan 2 Yl Benzonitrile

Strategies for Carbonyl Protection as 1,3-Dioxolane (B20135)

The protection of the formyl group in 4-formylbenzonitrile as a 1,3-dioxolane is a critical step in many synthetic routes. This transformation prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.

Acid-Catalyzed Acetalization of 4-Formylbenzonitrile with Ethylene (B1197577) Glycol

The most common and direct method for the synthesis of 4-(1,3-Dioxolan-2-yl)benzonitrile is the acid-catalyzed acetalization of 4-formylbenzonitrile with ethylene glycol. researchgate.net This reaction involves the reversible formation of a five-membered cyclic acetal (B89532), also known as a dioxolane.

The general reaction is as follows:

Figure 1: General reaction scheme for acid-catalyzed acetalization.

A specific procedure involves reacting 4-formylbenzonitrile with ethylene glycol in the presence of a catalytic amount of a strong acid, typically in a solvent that allows for the removal of water. researchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency of the acetalization.

Catalytic Systems: While various Brønsted and Lewis acids can catalyze this reaction, p-toluenesulfonic acid (p-TsOH) is a widely used and effective catalyst. researchgate.netchemicalbook.com It is acidic enough to promote the reaction but is also a solid, making it easy to handle. Other catalysts that have been explored for acetalization reactions, although not always specifically for 4-formylbenzonitrile, include sulfonic acid functionalized metal-organic frameworks and dialkyl sulfates. nih.gov

Reaction Conditions: The reaction is typically carried out at reflux temperature in a suitable solvent, such as toluene (B28343) or dichloromethane (B109758). researchgate.netchemicalbook.com A key aspect of optimizing the reaction is the efficient removal of water, which drives the equilibrium towards the formation of the dioxolane. researchgate.net The reaction time can vary, but is often in the range of a few hours. researchgate.net One reported synthesis using p-TsOH in toluene was refluxed for 3 hours to achieve a quantitative yield. researchgate.net Another example using p-toluenesulfonic acid in dichloromethane was conducted at room temperature (20-25°C). chemicalbook.com

| Catalyst | Solvent | Temperature | Yield | Reference |

| p-Toluenesulfonic acid | Toluene | Reflux | Quantitative | researchgate.net |

| p-Toluenesulfonic acid | Dichloromethane | 20-25°C | 97.9% | chemicalbook.com |

To drive the reversible acetalization reaction to completion, the water produced must be removed from the reaction mixture.

Dean-Stark Apparatus: A common and effective method for water removal is the use of a Dean-Stark apparatus. researchgate.netmit.edu This piece of glassware is used in conjunction with a reflux condenser and a solvent that forms an azeotrope with water, such as toluene. As the azeotrope boils and condenses, the water separates from the less dense, immiscible solvent in the trap, while the solvent returns to the reaction flask. This continuous removal of water shifts the equilibrium towards the product. mit.edu

Molecular Sieves: An alternative to the Dean-Stark apparatus, particularly for smaller-scale reactions, is the use of molecular sieves. 4Å molecular sieves are commonly used to absorb water from the reaction mixture. They can be added directly to the reaction flask or placed in a Soxhlet extractor or a specialized addition funnel mounted above the reaction. This method is advantageous as it avoids the need for azeotropic distillation.

Alternative Acetalization Reagents and Conditions

While ethylene glycol is the most common diol for forming 1,3-dioxolanes, other reagents and conditions can be employed for carbonyl protection. For instance, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane and benzotriazole has been used as a versatile electrophilic formylating reagent, which is a related transformation. organic-chemistry.org Additionally, trimethylsilyl (B98337) (TMS) sources like 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) in the presence of catalytic TMSOTf can facilitate the formation of cyclic acetals under mild conditions. organic-chemistry.org

Strategies for Nitrile Moiety Introduction

An alternative synthetic strategy involves introducing the nitrile group onto a pre-formed dioxolane-protected benzene (B151609) ring.

Cyanation of Halogenated Benzaldehyde (B42025) Dioxolane Derivatives

This approach starts with a halogenated benzaldehyde, which is first protected as its 1,3-dioxolane derivative. The subsequent step is a cyanation reaction, where the halogen is replaced by a nitrile group. A common starting material for this route is 2-(4-bromophenyl)-1,3-dioxolane.

The cyanation of aryl halides can be achieved through several methods, with palladium-catalyzed and copper-catalyzed reactions being the most prominent.

Palladium-Catalyzed Cyanation: This method has gained favor due to its generally milder reaction conditions and good functional group tolerance. researchgate.netnih.gov Various palladium catalysts and cyanide sources can be used. For example, palladium-catalyzed cyanation of aryl bromides can be performed at temperatures ranging from room temperature to 40°C. acs.org These reactions are often tolerant of functional groups like aldehydes, which is relevant as the protected aldehyde could potentially be deprotected under certain conditions. mit.eduacs.org

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgnumberanalytics.com The traditional Rosenmund-von Braun reaction often requires high temperatures and polar solvents. organic-chemistry.org However, recent advancements have led to milder conditions, such as using catalytic amounts of copper(I) iodide with a ligand like N,N'-dimethylethylenediamine in a less polar solvent like toluene. nih.govorganic-chemistry.org These improved methods offer better functional group compatibility and easier product purification. nih.govorganic-chemistry.org

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Palladium-Catalyzed Cyanation | Palladium precatalysts, ligands | Room temperature to moderate heating | Mild conditions, high functional group tolerance mit.eduacs.org | Catalyst can be sensitive and expensive |

| Copper-Catalyzed Cyanation | CuI, ligand (e.g., N,N'-dimethylethylenediamine) | Elevated temperatures (e.g., 110°C) | Inexpensive catalyst, improved modern protocols nih.govorganic-chemistry.org | Traditional methods require harsh conditions organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for the formation of carbon-carbon bonds. google.comgoogle.com In the context of synthesizing derivatives of this compound, this methodology is particularly useful for coupling aryl halides with appropriate boronic acids or esters. For instance, a key intermediate, 4-(3-(1,3-dioxolan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile, highlights the use of a boronic ester for subsequent coupling reactions. fda.gov

The Suzuki-Miyaura reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the transmetalation step. mdpi.commdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile method for constructing complex aromatic systems. mdpi.com The synthesis of various biaryl compounds, which can be precursors to or derivatives of the target molecule, often relies on these efficient coupling protocols. researchgate.netresearchgate.netnih.gov For example, the reaction of 4-bromobenzonitrile (B114466) with a suitable boronic acid derivative in the presence of a palladium catalyst can yield the desired benzonitrile (B105546) structure. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 4-Bromo-2-chlorobenzonitrile | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester | Bis(triphenylphosphine)palladium(II) chloride | Sodium carbonate | THF-water | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | - | google.com |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln | - | - | 4-Methoxybiphenyl | - | researchgate.net |

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Palladium catalyst | - | - | 4,4'-(Pyrimidine-4,6-diyl)bis(methoxybenzene) | Good to excellent | researchgate.net |

| 2-Chlorochromone | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Flavones | 68-72% | mdpi.com |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative route for constructing the desired molecular framework. google.comsapub.org This method involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile. google.comnih.gov For the synthesis of this compound derivatives, this could involve the reaction of a di-halogenated benzonitrile with a nucleophile to introduce a desired substituent.

The efficiency of SNAr reactions is highly dependent on the nature of the aromatic ring, the leaving group, and the attacking nucleophile. google.com The presence of electron-withdrawing groups on the aromatic ring can significantly activate it towards nucleophilic attack. google.comnih.gov For instance, the synthesis of 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (B1405384) can be achieved through the reaction of 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) with ethylene glycol in the presence of an acid catalyst, where the initial phenoxy ether linkage is likely formed via an SNAr reaction. chemicalbook.com

Dehydration of Carboxamide Precursors

A common and effective method for the synthesis of nitriles is the dehydration of primary amides. rsc.orggoogle.com This transformation can be applied to a carboxamide precursor that already contains the 1,3-dioxolane moiety to yield this compound. A variety of dehydrating agents can be employed for this purpose, ranging from traditional reagents like phosphorus pentoxide and thionyl chloride to more modern and milder systems. rsc.orgtsijournals.com

For example, a palladium-catalyzed sequence involving the ortho-arylation of an N-cyclohexylbenzamide followed by dehydration with trifluoroacetic anhydride (B1165640) has been shown to efficiently produce ortho-arylated benzonitriles. nih.gov While not a direct synthesis of the target molecule, this illustrates the principle of amide dehydration in a complex setting. The choice of dehydrating agent and reaction conditions is crucial to ensure high yields and avoid side reactions. tsijournals.comresearchmap.jp

Convergent and Divergent Synthetic Approaches

The synthesis of this compound can be designed using either convergent or divergent strategies, allowing for flexibility and efficiency in accessing the target molecule and its analogs.

One-Pot and Multi-Step Synthesis Design

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. tsijournals.comorganic-chemistry.orgrsc.orgresearchgate.net A one-pot approach to this compound could involve the sequential formation of the dioxolane ring and the conversion of a precursor group to the nitrile. For instance, a one-pot process could be envisioned where a formylbenzonitrile is first protected as a dioxolane, followed by a subsequent transformation in the same pot.

Conversely, a multi-step synthesis allows for the purification of intermediates at each stage, which can be advantageous for achieving high purity of the final product. chemicalbook.com A typical multi-step synthesis of this compound might involve the initial preparation of 4-formylbenzonitrile, followed by its protection as a dioxolane in a separate step.

Sequential Functional Group Transformations

The synthesis often relies on a series of sequential functional group transformations to build the final molecule. A key transformation is the protection of a formyl group as a 1,3-dioxolane. This is a common strategy in organic synthesis to prevent the aldehyde from undergoing unwanted reactions during subsequent chemical steps. organic-chemistry.org For example, the reaction of 4-formylbenzonitrile with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, yields this compound. chemicalbook.com This acetal formation is a reversible process, allowing for the deprotection of the aldehyde if needed.

Another important functional group transformation is the conversion of other functionalities into the nitrile group. As previously mentioned, the dehydration of a primary amide is a direct route to the nitrile. rsc.org

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance sustainability. wjpmr.comresearchgate.netjddhs.com In the synthesis of this compound, several aspects of green chemistry can be considered.

The use of catalytic processes, such as palladium-catalyzed cross-coupling reactions, is a core principle of green chemistry as it reduces the need for stoichiometric reagents. youtube.com Furthermore, developing these reactions to be effective at very low catalyst loadings (ppm levels) significantly enhances their greenness. youtube.com The choice of solvents is another critical factor. Utilizing greener solvents or even performing reactions in water can drastically reduce the environmental footprint of a synthesis. youtube.com

Waste prevention is a primary goal of green chemistry. wjpmr.com Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a key strategy. One-pot syntheses also contribute to waste reduction by minimizing the number of workup and purification steps. organic-chemistry.org The development of recyclable catalysts further enhances the sustainability of the process. researchgate.net

Solvent Selection and Minimization

The choice of solvent in the synthesis of this compound is crucial for achieving high yields and ensuring a green and sustainable process. Traditionally, chlorinated solvents such as dichloromethane have been employed for acetalization reactions. For instance, the synthesis of the related compound, 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, utilizes dichloromethane as the solvent in a process that affords a high yield of 97.9%. chemicalbook.com However, due to the environmental and health concerns associated with chlorinated hydrocarbons, a shift towards more benign alternatives is a key consideration in modern synthetic chemistry.

The primary role of the solvent in this reaction is to dissolve the reactants and facilitate the removal of water, which is a byproduct of the acetalization reaction. This is often achieved by azeotropic distillation. Toluene is another common solvent for this purpose. The selection of an appropriate solvent is a balance between reactivity, ease of water removal, and environmental footprint.

In the context of green chemistry, several strategies for solvent selection and minimization are being explored:

Solvent-Free Conditions: In some cases, acetalization reactions can be carried out under solvent-free conditions, particularly when using a dehydrating agent like a trialkyl orthoformate. organic-chemistry.orgorganic-chemistry.org This approach completely eliminates solvent waste, representing the most environmentally friendly option.

Green Solvents: The use of greener solvents is a significant area of research. Alternatives to halogenated solvents include ethers like cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than tetrahydrofuran (B95107) (THF). acs.org Bio-derived solvents are also gaining traction as sustainable alternatives.

Water as a Solvent: While seemingly counterintuitive for a reaction that produces water, in some catalytic systems, water itself can be used as a solvent. However, for the formation of this compound, which is a reversible reaction driven by the removal of water, this is generally not a viable option.

The following table summarizes the properties and considerations for various solvents in the context of this compound synthesis.

| Solvent | Role in Acetalization | Green Chemistry Considerations |

| Dichloromethane | Dissolves reactants | Halogenated solvent, environmental and health concerns |

| Toluene | Azeotropic removal of water | Volatile organic compound (VOC), moderate environmental impact |

| Solvent-Free | No solvent used | Ideal from a green chemistry perspective, reduces waste |

| Cyclopentyl Methyl Ether (CPME) | Greener alternative to traditional ethers | Lower peroxide formation, considered a greener solvent |

Catalyst Efficiency and Recyclability

The acetalization of 4-cyanobenzaldehyde (B52832) is an acid-catalyzed process. The efficiency of the catalyst, its ability to be recycled, and the required loading are critical factors for a sustainable and cost-effective synthesis.

Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and effective homogeneous catalyst for this transformation. chemicalbook.compreprints.org It is a strong organic acid that is solid and relatively easy to handle. preprints.org However, a significant drawback of homogeneous catalysts is the often difficult and energy-intensive separation from the reaction mixture, which can lead to product contamination and catalyst loss. While recovery of p-TSA is possible through concentration and crystallization, it adds complexity to the process. rsc.org

Heterogeneous Catalysts: To overcome the challenges associated with homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times, making them highly desirable for industrial applications. imist.ma Examples of heterogeneous catalysts that can be applied to acetalization reactions include:

Silica-supported acids: Perchloric acid adsorbed on silica (B1680970) gel has been shown to be an efficient and reusable catalyst for acetal formation, often under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Zeolites and Montmorillonite Clays: These materials possess acidic sites and a high surface area, making them effective catalysts for various organic transformations, including acetal synthesis. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable acidity that can act as efficient and recyclable heterogeneous catalysts. imist.ma

The recyclability of these catalysts is a key performance indicator. For example, concentrated p-toluenesulfonic acid used in PET hydrolysis has been shown to be recoverable and reusable for at least five consecutive cycles with maintained efficiency. rsc.org Similarly, heterogeneous catalysts are often designed for multiple reuse cycles without a significant drop in activity.

The following table provides a comparison of different catalyst types for the synthesis of this compound.

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous | p-Toluenesulfonic acid (p-TSA) | Inexpensive, effective, easy to handle | Difficult to separate and recycle, potential for product contamination |

| Heterogeneous | Silica-supported acids, Zeolites, MOFs | Easy to separate (filtration), recyclable, potential for continuous flow processes | Can be more expensive initially, potential for lower activity or deactivation over time |

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. googleapis.com

Key scalability considerations for the synthesis of this compound include:

Reaction Conditions and Equipment: The reaction temperature, pressure, and time must be optimized for large-scale reactors. The efficient removal of water is critical and may require specialized equipment for azeotropic distillation on an industrial scale. The use of corrosive acids like HCl is generally avoided in large-scale production due to the need for specialized, corrosion-resistant reactors. googleapis.com

Process Safety and Environmental Impact: A thorough hazard analysis is required to ensure the safe handling of all chemicals at a large scale. The environmental impact of the process, including solvent emissions and waste generation, must be minimized to comply with regulations and promote sustainability. The choice of solvent and the recyclability of the catalyst are paramount in this regard.

The development of a robust and scalable process for this compound synthesis necessitates a holistic approach that considers not only the chemical transformation itself but also the engineering and economic factors that govern industrial production.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) in 4-(1,3-dioxolan-2-yl)benzonitrile is a versatile functional group that participates in a wide array of chemical transformations. The strong polarization of the carbon-nitrogen triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and weakly basic, dictates its reactivity. This allows for additions across the triple bond and reactions involving the nitrogen lone pair. The reactivity is analogous to that of other substituted benzonitriles, encompassing reductions, nucleophilic additions, hydrolysis, and cycloaddition reactions.

Reduction Reactions to Amine and Imines

The reduction of the nitrile group is a fundamental transformation that typically yields primary amines. This process involves the addition of hydrogen atoms across the carbon-nitrogen triple bond. Various reducing agents and catalytic systems have been developed for the efficient conversion of aromatic nitriles to their corresponding benzylamines.

One effective method involves the use of diisopropylaminoborane (B2863991) [BH₂N(iPr)₂] in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄). nih.govorganic-chemistry.org This system reduces a wide range of aromatic and aliphatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org Benzonitriles with electron-withdrawing groups are generally reduced more rapidly than those with electron-donating groups. nih.govresearchgate.net For instance, 4-methoxybenzonitrile (B7767037) requires refluxing in tetrahydrofuran (B95107) (THF) to achieve complete reduction to 4-methoxybenzylamine. nih.govresearchgate.net Another approach utilizes ammonia (B1221849) borane (B79455) under thermal conditions, which reduces nitriles to primary amines in very good yields without the need for a catalyst. organic-chemistry.org

Electrolytic reduction also presents a viable, albeit sometimes less efficient, method. The electrolytic reduction of benzonitrile (B105546) in an acidic solution using a lead cathode can produce benzylamine. kyoto-u.ac.jp However, hydrolysis can be a competing reaction, particularly with aliphatic nitriles, which can lower the amine yield. kyoto-u.ac.jp

The table below summarizes various methods for the reduction of benzonitriles, which serve as a model for this compound.

| Reagent/System | Substrate Example | Product | Yield | Conditions | Source |

| BH₂N(iPr)₂ / cat. LiBH₄ | 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzylamine | 99% | 25 °C, 5 h | nih.govresearchgate.net |

| BH₂N(iPr)₂ / cat. LiBH₄ | 4-Methoxybenzonitrile | 4-Methoxybenzylamine | 80% | Reflux in THF | nih.govresearchgate.net |

| Ammonia Borane | Benzonitrile | Benzylamine | Very Good | Thermal decomposition | organic-chemistry.org |

| Electrolytic Reduction | Benzonitrile | Benzylamine | --- | H₂SO₄/Alcohol, Pb cathode | kyoto-u.ac.jp |

| SmI₂ (activated) | Benzonitrile | Benzylamine | --- | Single electron transfer | organic-chemistry.org |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of an intermediate imine anion, which can be protonated or react further. A prominent example of this reactivity is the synthesis of amidines through the addition of amines to nitriles. scribd.com

This reaction can be catalyzed by various reagents, including ytterbium amides, which facilitate the addition of primary amines to nitriles under solvent-free conditions to yield monosubstituted N-arylamidinates in good to excellent yields. scribd.com The Pinner reaction is a classic method that involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt (Pinner salt). semanticscholar.org These imidates are themselves valuable intermediates that can be converted to amidines, esters, or orthoesters. semanticscholar.org For example, 2,2,2-trifluoro- and trichloroethyl imidates, prepared from a nitrile and a trihaloethanol with HCl, are excellent precursors for amidine synthesis under mild conditions. organic-chemistry.org

The mechanism of base-catalyzed nucleophilic addition involves the deprotonation of the nucleophile, which then attacks the nitrile carbon. In acid-catalyzed reactions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles like water. lumenlearning.com

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation is typically carried out by heating the nitrile with an aqueous acid or base. libretexts.orgchemguide.co.uk

Acid Hydrolysis: Heating a nitrile under reflux with a dilute acid, such as hydrochloric or sulfuric acid, yields a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds via the initial protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. lumenlearning.com A tautomeric shift then forms an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid. chemguide.co.uk For example, the hydrolysis of ethanenitrile with hydrochloric acid produces ethanoic acid and ammonium chloride. chemguide.co.uk

Alkaline Hydrolysis: When a nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521), the initial product is the salt of the carboxylic acid, and ammonia gas is evolved. libretexts.orgchemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid after the initial hydrolysis is complete. libretexts.org A specific method for hydrolyzing nitriles like benzonitrile involves using an aqueous solution of barium hydroxide at temperatures between 90°C and 105°C, which produces the barium salt of the corresponding carboxylic acid. google.com

The general scheme for nitrile hydrolysis can be summarized as:

Step 1: Nitrile + H₂O → Amide

Step 2: Amide + H₂O → Carboxylic Acid (or its salt) + Ammonia (or ammonium ion) chemguide.co.uk

Cycloaddition Reactions and Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or a dienophile in cycloaddition reactions, providing a powerful route for the synthesis of various nitrogen-containing heterocyclic compounds.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent reaction of nitriles for forming five-membered heterocycles. researchgate.net A particularly important application is the synthesis of 5-substituted 1H-tetrazoles through the reaction of a nitrile with an azide (B81097), often sodium azide. nih.govacs.orgajgreenchem.com This reaction is considered a form of "click chemistry" due to its efficiency and high yields. nih.gov

The reaction can be significantly accelerated by catalysts. Lewis acids such as zinc salts (e.g., ZnCl₂, Zn(OTf)₂) are commonly used to activate the nitrile moiety towards the cycloaddition. organic-chemistry.org Transition metal complexes have also been developed as efficient homogeneous catalysts. For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to catalyze the [3+2] cycloaddition of sodium azide to various organonitriles, producing tetrazoles in near-quantitative yields under mild conditions. nih.govacs.org Mechanistic studies suggest the reaction can proceed through the formation of an intermediate metal-diazido complex. nih.govacs.org Nonmetallic, recyclable solid acid catalysts have also been developed for a greener synthesis of tetrazoles. ajgreenchem.com

Nitriles can also react with other 1,3-dipoles, such as nitrile oxides. The reaction of benzonitrile oxide with various dipolarophiles, including alkenes, is a well-established method for synthesizing isoxazoline (B3343090) rings. researchgate.netmdpi.com

| Catalyst | Azide Source | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Source |

| Co(II) complex (1) | NaN₃ | Benzonitrile | Various | 110 | 99 | nih.govacs.org |

| SO₃H-carbon | NaN₃ | Benzonitrile | DMF | 100 | 92 | ajgreenchem.com |

| ZnCl₂ | NaN₃ | Various Nitriles | Isopropanol | --- | High | organic-chemistry.org |

Nitriles are crucial building blocks for the synthesis of pyrimidines, a core structure in many biologically active molecules. Various synthetic strategies exist, often involving the condensation of a nitrile with other fragments. One approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions to afford diversely functionalized pyrimidines. organic-chemistry.org Another method is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org

The synthesis of 4-aminopyrimidines can be achieved through the reaction of a nitrile with a β-enaminonitrile or by the self-condensation of nitriles in the presence of a strong base like potassium tert-butoxide. nih.gov For example, reacting a mixture of benzonitrile and β-enaminonitrile can yield 4-aminopyrimidines, and various substituted benzonitriles can serve as electron acceptors in these syntheses. nih.gov

Amidines, which are key intermediates for some pyrimidine (B1678525) syntheses, are commonly prepared from nitriles. As mentioned in section 3.1.2, the most direct method is the addition of ammonia or amines to the nitrile group. semanticscholar.orggoogle.com This transformation can be catalyzed by mercaptocarboxylic acids, which have been found to promote the quantitative conversion of nitriles to amidines. google.com

Reactivity and Transformations of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in this compound is a cyclic acetal (B89532). This functional group serves as a protecting group for the aldehyde (4-formylbenzonitrile) from which it is derived. Its reactivity is characterized by its stability to bases and nucleophiles but susceptibility to cleavage under acidic, oxidative, or certain reductive conditions. wikipedia.org

The primary reaction of the 1,3-dioxolane moiety is its cleavage under acidic conditions to regenerate the parent carbonyl compound and ethylene (B1197577) glycol. This deprotection is fundamental in synthetic sequences where the aldehyde group needs to be unmasked for subsequent transformations. wikipedia.org The mechanism proceeds via protonation of one of the oxygen atoms, making it a good leaving group. This is followed by the opening of the ring to form a resonance-stabilized oxocarbenium ion. Subsequent attack by a nucleophile, typically water, leads to the cleavage of the acetal.

Transacetalization is a method where an existing acetal is converted into a different acetal by reacting it with another alcohol or diol in the presence of an acid catalyst. organicchemistrytutor.com For this compound, this would involve the exchange of the ethylene glycol moiety. This process is an equilibrium reaction, and the outcome can be controlled by the reaction conditions, such as using a large excess of the new alcohol or removing one of the products. acs.org

The mechanism begins similarly to hydrolysis, with protonation of a dioxolane oxygen. The resulting oxocarbenium intermediate is then intercepted by a different alcohol molecule instead of water. organicchemistrytutor.com This reaction is synthetically useful for changing the protecting group without reverting to the aldehyde. For instance, reaction in acetone (B3395972) with an acid catalyst can lead to the formation of an acetone-derived ketal (an isopropylidene ketal). wikipedia.org

Gas-phase studies have shown that transacetalization can occur extensively between 1,3-dioxolanes and various acylium ions. organicchemistrytutor.com These reactions proceed through initial O-acylation, followed by ring-opening and ring-reforming steps to generate new cyclic "ionic ketals". organicchemistrytutor.com

Table 1: Conditions for Acid-Catalyzed Deprotection/Transacetalization of Dioxolanes

| Catalyst/Reagent System | Conditions | Outcome | Reference |

| Aqueous Acid (e.g., H₂SO₄, HCl) | Wet solvents | Hydrolysis to aldehyde | wikipedia.org |

| Lewis Acids (e.g., ZnCl₂, Ce(OTf)₃) | THF/H₂O, rt to reflux | Selective cleavage | baranlab.orgorganic-chemistry.org |

| Iodine (catalytic) | Wet nitromethane, rt | Neutral condition cleavage | organic-chemistry.org |

| NaBArF₄ | Water, 30 °C | Fast deprotection | wikipedia.org |

| Acetone | Acid catalyst | Transacetalization | wikipedia.org |

Hydrolysis is the most common method for the deprotection of the 1,3-dioxolane group. The reaction is carried out in the presence of an acid catalyst and water. wikipedia.org The mechanism involves the protonation of one of the dioxolane oxygens by the acid. This enhances the electrophilicity of the acetal carbon and facilitates the opening of the ring to form a hemiacetal intermediate after attack by a water molecule. libretexts.org Further protonation and elimination of ethylene glycol yield the protonated aldehyde, which then loses a proton to give the final 4-formylbenzonitrile product and ethylene glycol. The reaction is reversible, and the removal of water or the aldehyde can shift the equilibrium back towards the acetal. wikipedia.org

While generally stable to many oxidizing agents, the 1,3-dioxolane ring can be cleaved under specific oxidative conditions. Strong oxidizing agents can attack the acetal functionality. organic-chemistry.org For example, treatment of cyclic acetals with reagents like m-chloroperoxybenzoic acid (MCPBA) can lead to oxidation, yielding hydroxy alkyl esters. organic-chemistry.org In the case of this compound, such a reaction would be expected to produce 2-hydroxyethyl 4-cyanobenzoate. The reaction involves the insertion of an oxygen atom into the C-H bond at the acetal carbon (C2 position).

Rearrangement reactions involving the 1,3-dioxolane ring itself are less common than cleavage reactions. However, specific transformations are known.

Hydride Shifts: Hydride shifts are common rearrangements in carbocation chemistry, occurring when a more stable carbocation can be formed. byjus.commasterorganicchemistry.com In the context of the 1,3-dioxolane ring of this compound, a hydride shift is not a typical reaction pathway under normal conditions. However, if a reaction were to generate a carbocation on the dioxolane ring (a hypothetical scenario), a 1,2- or 1,3-hydride shift could theoretically occur to move the positive charge to a more stable position, such as adjacent to an oxygen atom where it can be stabilized by resonance. libretexts.org

Cheletropic Reactions: Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.org A rare example involving a dioxolane moiety is a retro-cheletropic ene reaction, which involves the extrusion of 2-carbena-1,3-dioxolane. researchgate.net This specific tandem process was observed in complex systems where the dioxolane was strategically positioned to facilitate an intramolecular reaction, driven by the formation of aromatic rings and the highly exergonic decomposition of the carbene into carbon dioxide and ethylene. researchgate.net While this demonstrates the potential for the dioxolane ring to participate in such advanced pericyclic processes, it is not a general reactivity pathway for a simple substituted dioxolane like this compound.

Acid-Catalyzed Ring Opening and Deprotection Mechanisms

Electrophilic Aromatic Substitution on the Benzonitrile Core

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The reactivity of the ring and the position of the incoming electrophile are governed by the electronic properties of the two existing substituents: the nitrile group (-CN) and the 1,3-dioxolan-2-yl group. libretexts.orgwikipedia.org

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of nitrogen and the polarization of the carbon-nitrogen triple bond. libretexts.orglibretexts.org It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. brainly.com Consequently, it is a meta-director . libretexts.orglibretexts.org

1,3-Dioxolan-2-yl Group: This group is a cyclic acetal. The oxygen atoms attached to the benzylic carbon can donate lone-pair electron density to the aromatic ring through resonance (+M effect). This effect is analogous to that of an alkoxy group (-OR), which is a known activating group. organicchemistrytutor.com Therefore, the 1,3-dioxolan-2-yl group is considered an ortho, para-director and an activating group, increasing the electron density at the positions ortho and para to its point of attachment. youtube.com

In this compound, these two groups are in a para-relationship. This leads to a competition in directing the incoming electrophile.

The activating ortho, para-directing dioxolanyl group (at C1) directs incoming electrophiles to positions C2 and C6 (ortho).

The deactivating meta-directing nitrile group (at C4) directs incoming electrophiles to positions C2 and C6 (meta to the nitrile).

Table 2: Directing Effects of Substituents on the Benzonitrile Core

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect | Predicted Substitution Site(s) |

| -CH(OCH₂)₂ | C1 | Electron Donating (Resonance) | Activating | Ortho, Para | C2, C6 |

| -CN | C4 | Electron Withdrawing (Inductive & Resonance) | Deactivating | Meta | C2, C6 |

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For a substrate like this compound, a halogenated precursor, such as 4-bromo- or 4-iodobenzonitrile (B145841) protected as the dioxolane, is typically used to engage in these transformations. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl halide in the key oxidative addition step of the catalytic cycle.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comwikipedia.org This reaction is a cornerstone of modern organic synthesis for creating arylalkynes and conjugated enynes, which are valuable precursors for pharmaceuticals and advanced organic materials. mdpi.comorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. mdpi.comwikipedia.org

For a precursor like 4-bromo-(1,3-dioxolan-2-yl)benzene, the Sonogashira coupling provides a direct route to introduce an alkyne substituent at the para-position relative to the dioxolane group. The general reaction is as follows:

Scheme 1: General scheme of the Sonogashira coupling of a halo-substituted precursor of this compound with a terminal alkyne.

The reaction proceeds under mild conditions, often at room temperature, which is compatible with the acetal protecting group. mdpi.comwikipedia.org The choice of palladium catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency. While traditional systems often use Pd(PPh₃)₄ and CuI, numerous modern catalysts, including palladium N-heterocyclic carbene (NHC) complexes and copper-free systems, have been developed to improve yields and substrate scope. rsc.orgorganic-chemistry.org The electron-withdrawing nitrile group on the aromatic ring generally enhances the reactivity of the aryl halide towards the initial oxidative addition step with the Pd(0) catalyst.

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Conditions | Reference |

|---|---|---|

| Aryl Halide | 4-Iodo- or 4-bromobenzonitrile (B114466) derivatives | wikipedia.org |

| Alkyne | Phenylacetylene, propargyl alcohol, etc. | mdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C | mdpi.commdpi.comcapes.gov.br |

| Copper Co-catalyst | CuI (often used, but copper-free systems exist) | organic-chemistry.orgrsc.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | wikipedia.orgrsc.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene (B28343), Acetonitrile (B52724) | mdpi.com |

| Temperature | Room temperature to 100 °C | mdpi.com |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is another pivotal palladium-catalyzed reaction that forges a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com This method is exceptionally versatile and widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. mdpi.com

Starting from a halo-substituted precursor of this compound, the Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl or heteroaryl groups. The reaction is known for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com

Scheme 2: General scheme of the Suzuki-Miyaura coupling of a halo-substituted precursor of this compound with an arylboronic acid.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Conditions | Reference |

|---|---|---|

| Aryl Halide | 4-Bromo- or 4-iodobenzonitrile derivatives | mdpi.com |

| Boronic Acid | Phenylboronic acid, substituted arylboronic acids | mdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | mdpi.com |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | mdpi.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | researchgate.net |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | researchgate.net |

| Temperature | 80 °C to 120 °C | mdpi.com |

Detailed Reaction Kinetics and Mechanistic Studies

Understanding the reaction kinetics and mechanisms of these cross-coupling reactions is vital for optimizing reaction conditions and expanding their synthetic utility.

Transition State Analysis for Key Transformations

The mechanisms of both Sonogashira and Suzuki-Miyaura couplings have been extensively studied, with density functional theory (DFT) calculations providing significant insights into the transition states of the elementary steps. nih.govresearchgate.netmorressier.com

Oxidative Addition: This is often the rate-determining step. For an aryl halide like 4-bromo-(1,3-dioxolan-2-yl)benzene, the Pd(0) complex inserts into the carbon-halogen bond. DFT studies on related systems show a three-centered transition state involving the palladium, the halogen, and the ipso-carbon of the aromatic ring. researchgate.net The electron-withdrawing nitrile group is expected to lower the activation energy for this step compared to electron-neutral or electron-rich aryl halides.

Transmetalation: In the Suzuki-Miyaura reaction, this step involves the transfer of the organic group from the boron atom to the palladium center. The mechanism typically proceeds through a four-membered transition state involving a palladium-oxygen-boron linkage. mdpi.com The activation energy of this step can be the rate-determining factor, particularly with less reactive boronic acids. nih.gov In the Sonogashira coupling, the copper(I) acetylide (in the copper-cocatalyzed version) or the alkyne itself (in copper-free versions) transfers the alkynyl group to the palladium complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. This step is typically fast and exothermic. The transition state involves the two organic ligands on the palladium complex coming together to form the new bond. researchgate.net

Role of Catalysts and Solvent Effects on Reaction Pathways

The choice of catalyst and solvent plays a critical role in the outcome of palladium-catalyzed cross-coupling reactions. rsc.org

Role of Catalysts: The catalyst system, comprising the palladium source and associated ligands, is paramount.

Palladium Source: Common sources include Pd(OAc)₂, PdCl₂, and pre-formed Pd(0) complexes like Pd(PPh₃)₄. mdpi.com Heterogeneous catalysts like palladium on charcoal (Pd/C) can also be effective and offer the advantage of easier separation. capes.gov.br

Ligands: Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) are widely used. rsc.org The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps, leading to more efficient catalysis, especially for less reactive aryl chlorides or bromides. mdpi.com

Co-catalysts: In the Sonogashira reaction, copper(I) salts are traditionally used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. mdpi.com However, copper can also lead to undesirable alkyne homocoupling (Glaser coupling). organic-chemistry.org This has prompted the development of copper-free Sonogashira protocols, which are now widely used. rsc.org

Solvent Effects: The solvent can significantly influence reaction rates and even selectivity. nih.gov

Solvents must solubilize the reactants and the catalyst. Common choices include aprotic polar solvents like DMF and acetonitrile, ethers like THF and dioxane, and aromatic hydrocarbons like toluene. mdpi.comresearchgate.net

The polarity of the solvent can affect the stability of charged intermediates and transition states in the catalytic cycle. nih.govresearchgate.net For instance, polar solvents can stabilize anionic transition states proposed in some oxidative addition pathways. nih.gov

In some cases, the solvent can actively participate in the reaction. For example, in Suzuki-Miyaura couplings, mixed solvent systems including water are often used to facilitate the dissolution of the inorganic base and assist in the transmetalation step. researchgate.net The choice of solvent can be complex, and a solvent that is optimal for one substrate or catalyst system may not be for another. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 4-(1,3-Dioxolan-2-yl)benzonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The ¹H and ¹³C NMR spectra of this compound provide foundational information for structural verification. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and dioxolane moieties. The para-substituted benzene (B151609) ring gives rise to two sets of doublets in the aromatic region (typically δ 7.5-7.8 ppm), characteristic of an AA'BB' spin system. A sharp singlet is expected for the unique methine proton (CH) of the dioxolane ring, directly attached to the benzene ring. The four equivalent protons of the two methylene (B1212753) groups (-OCH₂CH₂O-) in the dioxolane ring are expected to produce a singlet or a narrow multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for all ten carbon atoms in the molecule. Key expected signals include the nitrile carbon (C≡N), the four distinct signals of the para-substituted aromatic ring (two for protonated carbons, two for quaternary carbons), the acetal (B89532) methine carbon, and the equivalent methylene carbons of the dioxolane ring.

Predicted NMR Data for this compound Note: The following data are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹H NMR (in CDCl₃)| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.75 | Doublet | 2H | Aromatic (H ortho to -CN) |

| ~ 7.65 | Doublet | 2H | Aromatic (H meta to -CN) |

| ~ 5.85 | Singlet | 1H | Acetal CH |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 132.5 | Aromatic CH |

| ~ 129.0 | Aromatic CH |

| ~ 143.0 | Aromatic Quaternary C |

| ~ 118.5 | Nitrile (C≡N) |

| ~ 112.0 | Aromatic Quaternary C |

| ~ 102.0 | Acetal CH |

While 1D NMR suggests the presence of the key functional groups, 2D NMR experiments are essential to confirm the precise connectivity between them.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show a correlation between the adjacent protons on the benzene ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the acetal methine proton to the acetal carbon, providing a clear picture of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) C-H correlations, which piece the entire structure together. Key expected correlations would be between the acetal methine proton and the quaternary carbon of the benzene ring it is attached to, as well as the adjacent aromatic carbons. This provides undeniable proof of the link between the dioxolane and benzonitrile (B105546) fragments.

The five-membered dioxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically an "envelope" or "twist" form. Furthermore, there is rotational freedom around the single bond connecting the phenyl ring and the dioxolane ring. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to study the preferred three-dimensional arrangement in solution by measuring through-space interactions between protons.

The chemical shifts observed in NMR are not absolute and can be influenced by experimental conditions. sysu.edu.cnpitt.edu

Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts. sysu.edu.cn A change from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can influence the electron density around the molecule, particularly affecting the protons and carbons near the polar nitrile and ether functionalities. These shifts are predictable and can be used to resolve overlapping signals. pitt.edu

Conformational Flexibility: The rapid interconversion between different ring conformations of the dioxolane moiety at room temperature typically leads to time-averaged signals in the NMR spectrum. If the rate of this exchange were to become slower (e.g., at low temperatures), signal broadening or the appearance of multiple distinct signals for the dioxolane protons and carbons might be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula for this compound is C₁₀H₉NO₂. fishersci.ca

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion [M]⁺•. The mass of this ion confirms the molecular weight of the compound (175.18 g/mol ). fishersci.canih.gov This molecular ion can then undergo fragmentation, breaking at its weakest bonds. A plausible fragmentation pattern would involve the cleavage of the bond between the benzonitrile and dioxolane rings, leading to characteristic fragments.

Predicted Key Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment |

|---|---|

| 175 | [C₁₀H₉NO₂]⁺• (Molecular Ion) |

| 102 | [C₇H₄N]⁺ (Cyanophenyl cation) |

The fragmentation pattern serves as a molecular fingerprint, supporting the structure determined by NMR. Studies on the fragmentation of benzonitrile itself show the stability of the cyanophenyl cation, making it a likely observed fragment. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition. For this compound, the calculated exact mass is 175.063328530 Da. nih.gov An experimental HRMS measurement confirming this value would validate the molecular formula C₁₀H₉NO₂, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Research

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS studies would involve the mass selection of the protonated molecule [M+H]⁺ or the molecular radical cation [M]⁺•, followed by collision-induced dissociation (CID).

The fragmentation pathways can be predicted based on the known behavior of its constituent functional groups—the benzonitrile moiety and the dioxolane ring. The initial ionization would likely occur on the nitrile nitrogen or the aromatic ring. Subsequent fragmentation would proceed through the lowest energy pathways.

Key fragmentation patterns for benzonitrile itself involve the loss of hydrogen cyanide (HCN) or a cyano radical (•CN), leading to characteristic phenyl cation fragments. nih.gov The dioxolane ring is prone to ring-opening reactions and subsequent loss of small neutral molecules like ethylene (B1197577) oxide or formaldehyde.

A proposed fragmentation pathway for this compound would likely involve initial cleavage within the dioxolane ring or at the bond connecting it to the benzonitrile group. The stability of the resulting fragments, such as the benzonitrile cation, plays a crucial role in directing the fragmentation cascade. nih.govmdpi.com

Table 1: Proposed MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 176.07 [M+H]⁺ | 132.06 | C2H4O (Ethylene oxide) | Protonated 4-formylbenzonitrile |

| 176.07 [M+H]⁺ | 104.05 | C3H4O2 (Dioxolane ring fragments) | Protonated benzonitrile |

| 175.06 [M]⁺• | 103.04 | C3H4O2 (Dioxolane ring) | Benzonitrile radical cation |

This table is predictive, based on established fragmentation principles of related structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the dioxolane ring.

Crystal Structure Refinement

Once a suitable single crystal of this compound is obtained, X-ray diffraction data is collected. The process of structure determination proceeds through several key steps:

Data Collection: A crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction pattern is recorded at a low temperature (e.g., 100-170 K) to minimize thermal vibrations. mdpi.com

Structure Solution: The collected data is used to solve the phase problem, often using direct methods or intrinsic phasing with software like SHELXT, which generates an initial electron density map. mdpi.com

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method, typically with software like SHELXL. This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters (which describe the thermal motion of each atom). The quality of the final model is assessed by the R-factor (residual factor), with a value below 5% (R1 < 0.05) indicating a good fit between the calculated and observed structure factors.

Analysis of Supramolecular Interactions and Packing Arrangements

The refined crystal structure allows for a detailed analysis of how molecules pack together in the crystal lattice. This packing is governed by non-covalent supramolecular interactions. For this compound, several types of interactions are expected to be significant:

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a hydrogen bond acceptor and can interact with hydrogen atoms from the aromatic or dioxolane rings of neighboring molecules. nih.govnih.gov

C-H···O Hydrogen Bonds: The oxygen atoms of the dioxolane ring are also potential hydrogen bond acceptors, forming weak interactions with hydrogen atoms on adjacent molecules. nih.gov

π-π Stacking: The electron-rich benzene rings can stack on top of each other, an interaction that contributes significantly to the stability of the crystal lattice. nih.govnih.gov

Table 2: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Aromatic C-H | Nitrile N | ~2.5 - 3.0 |

| Hydrogen Bond | Dioxolane C-H | Nitrile N | ~2.5 - 3.0 |

| Hydrogen Bond | Aromatic C-H | Dioxolane O | ~2.4 - 2.9 |

Determination of Relative and Absolute Configuration of Chiral Derivatives

While this compound itself is achiral, derivatives with substituents on the dioxolane ring (at the C4 or C5 positions) can be chiral. In such cases, single-crystal X-ray diffraction is the most reliable method for determining both the relative and absolute configuration of the stereocenters. researchgate.net

For a chiral molecule, crystallization in a non-centrosymmetric space group allows for the determination of the absolute structure using anomalous dispersion effects. The Flack parameter is calculated during refinement; a value close to zero for the correct enantiomer confirms the absolute configuration with high confidence. This technique was successfully used to establish the configuration of a chiral dioxolane derivative, proving the trans-relationship between substituents. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation. The spectra are often complemented by quantum chemical calculations (e.g., using Density Functional Theory, DFT) to aid in the assignment of complex vibrational modes. nih.govnih.gov

For this compound, the key expected vibrational bands are:

Nitrile (C≡N) stretch: A very strong and sharp absorption in the IR spectrum, typically around 2220-2240 cm⁻¹.

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Medium to strong bands for the dioxolane ring hydrogens, typically in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-O-C stretch: Strong, characteristic bands for the ether linkages of the dioxolane ring, usually found in the 1000-1200 cm⁻¹ region. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Dioxolane) | 3000 - 2850 | Medium-Strong |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp (IR) |

| C=C Stretch | Aromatic Ring | 1610 - 1450 | Medium-Weak |

| C-H Bend | Aliphatic (Dioxolane) | 1470 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com This technique is particularly sensitive to conjugated systems.

The primary chromophore in this compound is the benzonitrile system. The dioxolane group, being fully saturated, does not absorb in the near-UV range and acts as an auxochrome. The spectrum is expected to be dominated by π → π* transitions within the aromatic ring, which is in conjugation with the nitrile group. youtube.com These transitions give rise to strong absorption bands.

The main absorption bands for benzonitrile are typically observed around 224 nm and 271 nm. The spectrum of this compound is expected to be very similar, with slight shifts in the absorption maxima (λ_max) and molar absorptivity (ε) due to the electronic effect of the dioxolane substituent. The study of these electronic transitions provides insight into the electronic structure and extent of conjugation within the molecule. youtube.comyoutube.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of the chemical compound this compound, enabling its separation from impurities and its quantification in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis. HPLC is generally the preferred method for the direct analysis of this compound, while GC typically requires a derivatization step to enhance volatility.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in reaction mixtures and final products. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

Methodology and Findings:

A common approach for the analysis of aromatic compounds such as this compound is reverse-phase HPLC. sielc.comyoutube.com In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The inherent polarity of the benzonitrile and dioxolane moieties allows for good interaction and retention on a variety of reverse-phase columns.

For compounds with similar structures, such as other benzonitrile derivatives and molecules containing dioxolane rings, C18 columns are widely used and have demonstrated effective separation. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the organic solvent concentration being a key parameter for controlling retention time. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com

For more challenging separations or to achieve different selectivity, alternative stationary phases can be employed. Cyano (CN) or Phenyl-Hexyl columns can offer different interactions with the aromatic ring and the nitrile group of the analyte, potentially resolving it from closely eluting impurities. hplc.eu Detection is most commonly achieved using a UV detector, as the benzene ring in this compound provides a strong chromophore. sielc.com

Below is a table outlining a typical set of starting parameters for the HPLC analysis of this compound.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions |

|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be employed for its analysis following a chemical derivatization step. research-solution.comlibretexts.orgsigmaaldrich.com Derivatization is a process where the analyte is chemically modified to produce a new compound with properties more suitable for the chosen analytical method, in this case, to increase its volatility and thermal stability. research-solution.comlibretexts.orgsigmaaldrich.com

Methodology and Findings:

For a molecule like this compound, the primary sites for derivatization are not immediately obvious as it lacks active hydrogens like those in alcohols, amines, or carboxylic acids. research-solution.comlibretexts.org However, if impurities with such functional groups are present, derivatization can be used to analyze them. More commonly, the nitrile group itself can undergo chemical transformation, although this is less straightforward than for other functional groups.